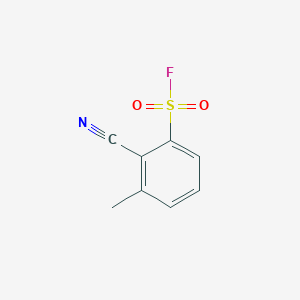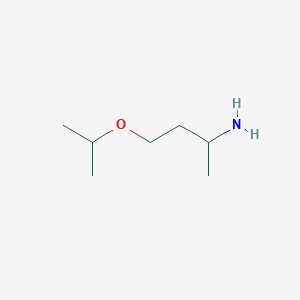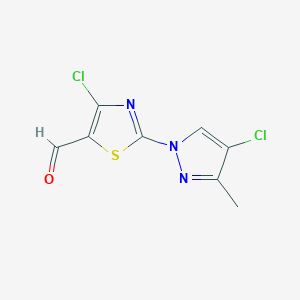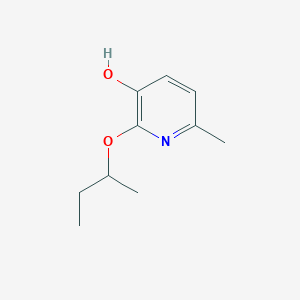
2-Cyano-3-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-Cyano-3-methylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and uses mild reaction conditions with readily available reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamides and other derivatives.
Scientific Research Applications
2-Cyano-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized molecules.
Biology: Acts as a covalent probe for the selective interaction with specific amino acids or proteins.
Medicine: Utilized in the development of protease inhibitors and other pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methylbenzene-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inactivation of enzymes and other biological targets, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C8H6FNO2S |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-cyano-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 |
InChI Key |
WWAIUIAQCZHOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)

